molecular formula C18H11BrClF3N4O2S2 B2384962 4-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392299-29-5

4-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2384962
CAS No.: 392299-29-5
M. Wt: 551.78
InChI Key: ULMNTBXEMOKGPC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a bromobenzene, a chlorophenyl group, a trifluoromethyl group, an amide group, a thiadiazole ring, and a thioether linkage . These functional groups could potentially confer a variety of chemical and biological properties to the compound.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through methods such as nucleophilic aromatic substitution for the introduction of the bromo and chloro groups, and condensation reactions for the formation of the amide and thiadiazole groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (bromobenzene and chlorophenyl groups), a polar amide group, a nonpolar trifluoromethyl group, and a heterocyclic thiadiazole ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom on the bromobenzene group could be displaced in a nucleophilic aromatic substitution reaction. The amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the aromatic rings could contribute to the compound’s solubility in polar solvents .

Scientific Research Applications

Organic Synthesis and Chemical Properties

This compound belongs to a class of chemicals involved in the synthesis and study of complex molecules with potential biological activities. The synthesis of similar thiadiazole derivatives has been explored for their potential as plant growth regulators and in the development of new materials with desirable chemical properties. The meticulous design of such compounds allows for the exploration of their reactivity, structural characteristics, and potential as intermediates in the synthesis of more complex molecules (Teitei, 1980).

Photodynamic Therapy Applications

Derivatives of thiadiazole, similar to the compound , have been synthesized and characterized for their applications in photodynamic therapy (PDT). The spectroscopic, photophysical, and photochemical properties of such compounds make them promising candidates as photosensitizers in PDT for cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties are crucial for their effectiveness in Type II photodynamic therapeutic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Thiadiazole derivatives, including those similar to the compound in focus, have been evaluated for their in vitro anticancer activity against various human cancer cell lines. The design and synthesis of these compounds leverage their potential biological properties to target and inhibit cancer cell growth. Studies have shown that some synthesized derivatives exhibit promising anticancer activity, underscoring the importance of structural modifications to enhance their therapeutic potential (Tiwari et al., 2017).

Molecular Interactions and Structural Analysis

The structural analysis and exploration of intermolecular interactions in derivatives similar to the queried compound contribute to a deeper understanding of their properties and potential applications. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations help elucidate the molecular arrangements and interactions, such as hydrogen bonding and π-interactions. These studies are vital for predicting the behavior of such compounds in various environments and for designing molecules with tailored properties for specific applications (Saeed et al., 2020).

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Given the biological activity associated with some of these functional groups, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

4-bromo-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrClF3N4O2S2/c19-11-4-1-9(2-5-11)15(29)25-16-26-27-17(31-16)30-8-14(28)24-13-7-10(18(21,22)23)3-6-12(13)20/h1-7H,8H2,(H,24,28)(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMNTBXEMOKGPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrClF3N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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